1-Hepten-3-OL

描述

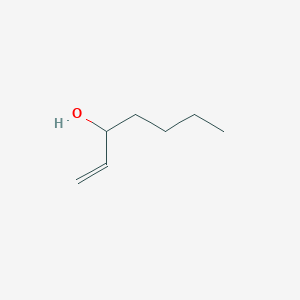

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hept-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h4,7-8H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKFYTOLVRCMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863472 | |

| Record name | 1-Hepten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4938-52-7 | |

| Record name | (±)-1-Hepten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4938-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hepten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004938527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hepten-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hepten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TWV35509 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hepten-3-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a volatile organic compound with applications in the flavor and fragrance industry and as an analytical standard. This document details its physicochemical characteristics, spectroscopic profile, chemical reactivity, and safety information. Experimental protocols for the determination of its properties are also described.

Chemical Identity and Physical Properties

This compound is a secondary allylic alcohol. Its chemical structure consists of a seven-carbon chain with a double bond at the first carbon and a hydroxyl group at the third carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | hept-1-en-3-ol[1][2] |

| CAS Number | 4938-52-7[1][2] |

| Molecular Formula | C₇H₁₄O[1][2] |

| Molecular Weight | 114.19 g/mol [1][2] |

| InChI | InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h4,7-8H,2-3,5-6H2,1H3[] |

| InChIKey | PZKFYTOLVRCMOA-UHFFFAOYSA-N[] |

| SMILES | CCCCC(C=C)O[] |

| Synonyms | Butyl vinyl carbinol, Hept-1-en-3-ol, n-Butyl vinyl carbinol[4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[6] |

| Odor | Green, strong aroma at high concentrations; fatty, buttery at low dilutions[6] |

| Boiling Point | 153-156 °C[6] |

| Melting Point | 26 °C (estimate)[6] |

| Density | 0.836 g/mL at 25 °C[6] |

| Refractive Index | 1.433 at 20 °C[6] |

| Flash Point | 53.8 °C (129 °F)[6] |

| Solubility | Insoluble in water; soluble in hexane (B92381) and diethyl ether[2] |

| pKa | 14.49 ± 0.20 (Predicted)[6] |

| logP | 2.11[6] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical and spectroscopic properties of volatile organic compounds such as this compound.

Determination of Physical Properties

-

Boiling Point: The boiling point can be determined by simple distillation.[7] The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded.[7]

-

Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature.

-

Refractive Index: The refractive index is determined using a refractometer.[7] A drop of the sample is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature and wavelength (typically the sodium D-line, 589 nm).[7]

Spectroscopic Analysis

A general workflow for the spectroscopic characterization of a volatile organic compound is outlined below.

-

Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer, often as a neat liquid film between salt plates or in a suitable solvent.[8][9] The instrument passes a beam of infrared light through the sample, and the absorbance at different wavenumbers is recorded to identify functional groups.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). Chemical shifts, integration, and coupling patterns provide detailed information about the molecular structure.[10][11]

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds.[12] The sample is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are detected.[13]

Spectroscopic Data

Infrared (IR) Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch: A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.[8][14]

-

C-H stretch (sp²): A medium absorption band above 3000 cm⁻¹ due to the vinylic C-H bonds.

-

C-H stretch (sp³): A strong absorption band below 3000 cm⁻¹ due to the C-H bonds of the alkyl chain.

-

C=C stretch: A medium absorption band around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond.

-

C-O stretch: A strong absorption band in the region of 1260-1050 cm⁻¹, indicative of the carbon-oxygen single bond of the secondary alcohol.[8]

Nuclear Magnetic Resonance (NMR) Spectra

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the different types of protons in the molecule. The vinylic protons would appear in the downfield region (around 4.5-6.5 ppm). The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be expected in the range of 3.3-4.0 ppm.[10] The hydroxyl proton signal is typically a broad singlet and its chemical shift is concentration-dependent.[10] The protons of the butyl chain would appear in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The carbons of the double bond would resonate in the range of 110-140 ppm. The carbon attached to the hydroxyl group would appear in the 50-80 ppm region.[10] The remaining alkyl carbons would be found in the upfield region of the spectrum.

Mass Spectrum

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 114. However, for alcohols, this peak may be weak or absent.[13] Common fragmentation patterns for alcohols include:

-

α-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.[1][15] For this compound, this would lead to the loss of a butyl radical (C₄H₉) or a vinyl radical (C₂H₃), resulting in fragment ions.

-

Dehydration: Loss of a water molecule (18 amu), leading to a peak at M-18 (m/z = 96).[13][15]

Chemical Reactivity

As an allylic alcohol, this compound exhibits reactivity characteristic of both alcohols and alkenes.[16]

-

Reactions of the Hydroxyl Group:

-

Reactions of the Alkene Group:

-

Addition Reactions: Undergoes typical electrophilic addition reactions across the double bond (e.g., hydrogenation, halogenation, hydrohalogenation).

-

Allylic Substitution: Can undergo substitution at the carbon adjacent to the double bond.[18]

-

Biological Activity and Applications

This compound is found naturally in some plants and fruits, such as bananas and peppers.[6] Its primary application is as a flavoring agent in the food industry.[2] It is also used as an analytical standard for the determination of volatile organic compounds in various samples using techniques like gas chromatography.[6] There is limited information available regarding its specific biological activities or its role in signaling pathways relevant to drug development.

Safety Information

This compound is a flammable liquid and vapor.[2] It should be handled with appropriate safety precautions, including keeping it away from heat, sparks, and open flames.[5] It is incompatible with strong oxidizing agents.[5][6] Protective gloves, clothing, and eye protection should be worn when handling this chemical.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS02 | Warning | H226: Flammable liquid and vapor[2] |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C7H14O | CID 21057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound (+/-)-1-Hepten-3-ol (FDB009551) - FooDB [foodb.ca]

- 5. guidechem.com [guidechem.com]

- 6. This compound CAS#: 4938-52-7 [m.chemicalbook.com]

- 7. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. allsubjectjournal.com [allsubjectjournal.com]

- 10. Alcohols | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dem.ri.gov [dem.ri.gov]

- 13. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

1-Hepten-3-OL CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hepten-3-ol, a secondary alcohol with applications in the flavor and fragrance industry and as a chemical intermediate in organic synthesis. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and analytical applications.

Core Chemical Identity

CAS Number: 4938-52-7

Molecular Formula: C7H14O

This compound is a colorless liquid with a characteristic green, oily, and metallic odor.[1] It is a volatile organic compound found naturally in some plants, such as Hyacinthus orientalis L.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 114.19 g/mol | [2] |

| Boiling Point | 153-156 °C | [1] |

| Density | 0.836 g/mL at 20 °C | [1] |

| Refractive Index | 1.433 (at 20 °C) | [1] |

| Flash Point | 129 °F | [1] |

| Solubility | Insoluble in water; soluble in hexane (B92381) and diethyl ether. | [3] |

Synthesis Methodologies

This compound can be synthesized through two primary routes: the Grignard reaction and the reduction of a corresponding ketone. Both methods are widely used in organic synthesis to produce secondary alcohols.

Grignard Reaction Synthesis

A common and effective method for the preparation of this compound is the Grignard reaction between acrolein and butylmagnesium bromide. The Grignard reagent, acting as a nucleophile, attacks the carbonyl carbon of acrolein. Subsequent acidic workup yields the target secondary alcohol.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines the synthesis of this compound via the reaction of butylmagnesium bromide with acrolein.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acrolein (propenal)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Butylmagnesium Bromide):

-

Set up a dry three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a nitrogen inlet.

-

Place magnesium turnings in the flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromobutane in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acrolein:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve acrolein in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acrolein solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude this compound by fractional distillation.

-

Reduction of 1-Hepten-3-one (B149102)

An alternative synthetic route involves the reduction of the corresponding α,β-unsaturated ketone, 1-hepten-3-one. Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones.[4]

Experimental Protocol: Reduction of 1-Hepten-3-one

This protocol describes the reduction of 1-hepten-3-one to this compound using sodium borohydride.

Materials:

-

1-Hepten-3-one

-

Sodium borohydride (NaBH4)

-

Water

-

Diethyl ether

-

Aqueous hydrochloric acid (HCl, e.g., 1 M)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup:

-

Dissolve 1-hepten-3-one in methanol or ethanol in a flask and cool the solution in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride to the cooled solution in small portions with stirring. The reaction is exothermic.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully add water to quench any remaining sodium borohydride.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the borate (B1201080) salts.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude this compound by distillation.

-

Applications

The primary application of this compound is in the flavor and fragrance industry .[5] It is used as a flavoring agent in various food products and as a fragrance component in perfumes and cosmetics.[3]

In a research context, this compound serves as an analytical standard for the determination of volatile organic compounds in various samples, including food, beverages, and environmental matrices, using techniques like gas chromatography (GC).[1] While some suppliers mention its availability for research in drug discovery, specific applications in pharmaceutical development are not well-documented in publicly available literature.[5][]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis procedures described above.

Caption: Grignard Synthesis Workflow for this compound.

Caption: Reduction Synthesis Workflow for this compound.

References

An In-depth Guide to the Natural Occurrence and Sources of 1-Hepten-3-ol

Abstract: 1-Hepten-3-ol is a volatile organic compound (VOC) and secondary alcohol recognized for its characteristic green, mushroom-like, and earthy aroma.[1] This technical guide provides a comprehensive overview of the natural occurrence and diverse sources of this compound, synthesizing data for researchers, scientists, and professionals in drug development and flavor chemistry. It details the compound's presence in fungi, plants, and foods, outlines its biosynthetic origins, and presents standardized experimental protocols for its extraction and analysis.

Introduction

This compound (CAS No. 4938-52-7), with the chemical formula C₇H₁₄O, is an unsaturated secondary alcohol.[2][3] It is a significant contributor to the aroma and flavor profiles of numerous natural products.[4] At high concentrations, it imparts a strong green aroma, while at lower dilutions, it offers a more subtle fatty or buttery scent.[4] Recognized as a flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), its application spans the food and fragrance industries.[2][5] This guide focuses on its natural origins, providing a technical foundation for its study and application.

Natural Occurrence and Sources

This compound is biosynthesized by a wide array of organisms. Its presence is well-documented in fungi, various plant species, and as a volatile component in many common foods and beverages.

Fungi

While its C8 analogue, 1-octen-3-ol (B46169), is famously known as "mushroom alcohol," this compound is also a constituent of fungal volatile profiles, contributing to their complex earthy and green aromas.[6][7][8] It is often found alongside other volatile alcohols and ketones that define the characteristic scent of many edible mushrooms.[9][10]

Plants

The compound is a known volatile constituent in a variety of plants, where it can play a role in plant-insect interactions or as part of the plant's defense mechanism. It has been identified in:

-

Fruits: Including litchi (Litchi chinensis) and banana.[2][4]

-

Herbs and Spices: Such as lemon balm (Melissa officinalis), pot marjoram, and patchouli oil.[2][11]

-

Vegetables: Detected in green and red peppers.[4]

-

Flowers: A notable component in the scent of hyacinths (Hyacinthus orientalis L.).[4]

-

Piper Species: Found in the essential oils of certain pepper plants.[12]

Food and Beverages

This compound has been reported as a volatile component in various food products, often as a result of enzymatic or microbial activity during processing and storage. Its presence has been noted in:

Quantitative Data on Occurrence

The concentration of this compound can vary significantly depending on the source, maturity, and processing conditions. The following table summarizes reported findings from various natural matrices.

| Natural Source Category | Specific Source | Reported Concentration/Presence | Reference |

| Plants | Patchouli Oil | 0.01% | [4] |

| Litchi chinensis | Presence confirmed | [2] | |

| Melissa officinalis | Presence confirmed | [2] | |

| Banana | Presence confirmed | [4] | |

| Green & Red Pepper | Presence confirmed | [4] | |

| Food & Beverages | Beer | Presence confirmed | [4] |

| Fish Products | Usage level up to 0.10000 ppm | [13] |

Biosynthesis

This compound, like other short-chain unsaturated alcohols found in nature, is primarily derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). The principal pathway is the lipoxygenase (LOX) pathway.

The process begins with the oxygenation of a PUFA, such as linoleic acid or linolenic acid, by a lipoxygenase enzyme to form a hydroperoxide intermediate. This unstable intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage results in the formation of aldehydes and oxo-acids. Subsequent reduction of the resulting C7 aldehyde by alcohol dehydrogenase (ADH) yields this compound. This pathway is analogous to the well-studied formation of the C8 compound 1-octen-3-ol from linoleic acid.[8]

Experimental Protocols

The analysis of this compound from natural sources requires precise extraction and sensitive analytical techniques due to its volatile nature. Gas Chromatography (GC) is the primary method for its separation and quantification.[4]

Extraction of Volatiles from a Solid Matrix (e.g., Mushroom Tissue)

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

This non-destructive technique is widely used for the extraction of volatile and semi-volatile compounds from various matrices.

Protocol:

-

Sample Preparation: Weigh 1-5 g of homogenized sample material (e.g., fresh mushroom tissue) into a 20 mL headspace vial.

-

Internal Standard: Add an appropriate internal standard (e.g., 2-methyl-3-heptanone) to the vial for quantification purposes. Seal the vial immediately with a PTFE/silicone septum cap.

-

Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation. This allows volatiles to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a Gas Chromatograph (GC) for thermal desorption of the analytes onto the analytical column.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology: GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) data.

Instrumental Parameters (Typical):

-

Gas Chromatograph (GC):

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at a rate of 5°C/min, and hold for 5 min.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and Kovats Retention Index (KI) with those of an authentic standard and reference libraries (e.g., NIST).[14]

Conclusion

This compound is a naturally occurring volatile compound with a significant presence across the fungal and plant kingdoms, as well as in various food products. Its biosynthesis via the lipoxygenase pathway from common fatty acids underscores its widespread distribution. For researchers, understanding its natural sources and employing robust analytical methods like HS-SPME-GC-MS are crucial for accurately characterizing its role in flavor chemistry, chemical ecology, and potential biotechnological applications. This guide provides a foundational framework for professionals engaged in the study and application of this important natural alcohol.

References

- 1. 1-庚烯-3-醇 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H14O | CID 21057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound CAS#: 4938-52-7 [m.chemicalbook.com]

- 5. femaflavor.org [femaflavor.org]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Showing Compound (+/-)-1-Hepten-3-ol (FDB009551) - FooDB [foodb.ca]

- 12. The Kovats Retention Index: this compound (C7H14O) [pherobase.com]

- 13. This compound, 4938-52-7 [thegoodscentscompany.com]

- 14. This compound [webbook.nist.gov]

Spectroscopic data interpretation for 1-Hepten-3-OL (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-hepten-3-ol, a secondary alcohol with applications in the flavor and fragrance industry. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The NMR data is predicted based on established chemical shift correlations, while the IR and Mass Spectrometry data are based on experimental findings from public databases.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1a (vinyl) | ~5.2 | dd | 1H | J_gem ≈ 1.5, J_trans ≈ 17 |

| H-1b (vinyl) | ~5.1 | dd | 1H | J_gem ≈ 1.5, J_cis ≈ 10 |

| H-2 (vinyl) | ~5.8 | ddd | 1H | J_trans ≈ 17, J_cis ≈ 10, J_vic ≈ 6 |

| H-3 (allylic) | ~4.1 | q | 1H | J_vic ≈ 6 |

| H-4 (alkyl) | ~1.5 | m | 2H | |

| H-5 (alkyl) | ~1.3 | m | 2H | |

| H-6 (alkyl) | ~1.3 | m | 2H | |

| H-7 (alkyl) | ~0.9 | t | 3H | J_vic ≈ 7 |

| -OH (hydroxyl) | variable (1-5) | br s | 1H |

Disclaimer: The ¹H NMR data presented are predicted values based on typical chemical shifts and coupling constants for similar structures and should be confirmed with experimental data.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~114 |

| C-2 | ~141 |

| C-3 | ~73 |

| C-4 | ~38 |

| C-5 | ~28 |

| C-6 | ~23 |

| C-7 | ~14 |

Disclaimer: The ¹³C NMR data presented are predicted values and should be confirmed with experimental data.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 (broad) | O-H | Alcohol O-H stretch |

| ~3080 | =C-H | Vinylic C-H stretch |

| ~2960-2850 | C-H | Alkyl C-H stretch |

| ~1645 | C=C | Alkene C=C stretch |

| ~1050 | C-O | Alcohol C-O stretch |

| ~990 and ~915 | =C-H | Out-of-plane bending for monosubstituted alkene |

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ |

| 72 | [M - C₄H₉]⁺ or rearrangement product |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a higher sample concentration may be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr) and place a second salt plate on top to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain a background spectrum of the clean, empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to 1-Hepten-3-ol: Nomenclature, Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hepten-3-ol, a volatile organic compound with applications in the flavor and fragrance industry and significant roles in chemical ecology. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its interactions with biological systems, particularly as a semiochemical.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure CH₂(CH)CH(OH)(CH₂)₃CH₃ is systematically named hept-1-en-3-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name is derived by identifying the longest carbon chain containing both the hydroxyl (-OL) group and the carbon-carbon double bond (-en-). The chain is numbered to give the hydroxyl group the lowest possible locant, which in this case is 3.

Common synonyms for this compound include:

-

1-Vinylpentanol[1]

-

Butyl vinyl carbinol

-

Heptene-1-ol-3

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4938-52-7 | [3] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 153-156 °C | [4] |

| Density | 0.836 g/mL at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.433 | [4] |

| Flash Point | 53.89 °C (129.00 °F) | [5] |

| Solubility | Insoluble in water | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Data available on PubChem, typically showing signals for vinyl, carbinol, and aliphatic protons. |

| ¹³C NMR | Data available on PubChem, showing characteristic peaks for sp² and sp³ carbons, including the carbon bearing the hydroxyl group. |

| Mass Spectrometry (GC-MS) | The NIST WebBook provides the mass spectrum, which can be used for identification and fragmentation analysis. |

| Infrared (IR) Spectroscopy | The NIST WebBook provides the IR spectrum, showing characteristic absorptions for the O-H and C=C bonds. |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be achieved through the nucleophilic addition of a vinyl Grignard reagent to pentanal. The following protocol is a representative procedure.

Materials and Equipment:

-

Magnesium turnings

-

Vinyl bromide (or vinyl chloride)

-

Pentanal

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of vinyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a few drops of the vinyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the vinylmagnesium bromide.

-

-

Reaction with Pentanal:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Prepare a solution of pentanal in anhydrous diethyl ether in the dropping funnel.

-

Add the pentanal solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

-

Biological Interactions and Signaling

This compound is a semiochemical, a chemical substance that carries a message, which plays a role in the interactions between organisms.[2] It is a known volatile compound emitted by various plants and can act as either an attractant or a repellent for different insect species, influencing their behavior such as host-seeking and oviposition.[6][7] This interaction is mediated by the insect's olfactory system.

Olfactory Signaling Pathway

The detection of this compound by an insect begins with its binding to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN), which is housed within sensory hairs called sensilla on the insect's antennae or maxillary palps.[7][8] The binding of this compound to a specific OR triggers a conformational change in the receptor, leading to the opening of an ion channel. This results in the depolarization of the ORN membrane, generating an action potential that is transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

References

- 1. This compound | C7H14O | CID 21057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Semiochemical compound: Heptan-3-ol | C7H16O [pherobase.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound CAS#: 4938-52-7 [m.chemicalbook.com]

- 5. This compound, 4938-52-7 [thegoodscentscompany.com]

- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A single mutation in the mosquito (Aedes aegypti) olfactory receptor 8 causes loss of function to 1-octen-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Function of 1-Hepten-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-3-ol is a volatile organic compound with a characteristic green, earthy aroma, found in a variety of natural sources including fruits, vegetables, and fungi. While extensively utilized in the flavor and fragrance industry, its specific biological activities and physiological functions remain largely uncharted in scientific literature. This technical guide consolidates the available physicochemical data for this compound and explores its potential biological roles by drawing parallels with the well-studied, structurally similar C8 analogue, 1-octen-3-ol (B46169). This document outlines potential mechanisms of action, including its role as a semiochemical in insect olfaction and its possible effects on mammalian neurotransmitter systems. Detailed experimental protocols for investigating these potential activities are provided, alongside visual representations of hypothesized signaling pathways and experimental workflows to guide future research in this area.

Introduction

This compound (CAS: 4938-52-7) is a secondary alcohol that contributes to the characteristic aroma of many natural products.[1] Its primary application to date has been as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1] Despite its widespread use, there is a notable scarcity of in-depth research into its biological functions and mechanisms of action at the molecular and cellular levels.

This guide aims to bridge this knowledge gap by:

-

Presenting a comprehensive overview of the known properties of this compound.

-

Proposing potential biological activities based on the established functions of the structurally related compound, 1-octen-3-ol.

-

Providing detailed experimental protocols to facilitate further investigation into the bioactivity of this compound.

-

Illustrating hypothesized signaling pathways and experimental workflows through diagrams.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to any investigation of its biological activity. These properties influence its volatility, solubility, and ability to interact with biological membranes and receptors.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| CAS Number | 4938-52-7 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Green, strong aroma at high concentration; fatty, buttery at low dilution | [1][2] |

| Boiling Point | 153-156 °C | [3] |

| Flash Point | 53.8 °C | [4] |

| Solubility | Insoluble in water; soluble in hexane (B92381) and diethyl ether | [1] |

| Density | 0.831-0.835 g/cm³ | [1] |

| Refractive Index | 1.430-1.437 | [1] |

Potential Biological Activities and Functions

Due to the limited direct research on this compound, we turn to its close structural analogue, 1-octen-3-ol, as a predictive model for its potential biological activities. 1-Octen-3-ol is a well-documented semiochemical and has been shown to exert neurotoxic effects.

Role as a Semiochemical in Insect Olfaction

1-Octen-3-ol is a known kairomone that attracts many species of biting insects, including mosquitoes.[5] It functions by binding to specific odorant receptors (ORs) located in the olfactory neurons of insect antennae and maxillary palps. The interaction of 1-octen-3-ol with these receptors triggers a downstream signaling cascade that ultimately leads to a behavioral response in the insect. Given the structural similarity, it is plausible that this compound could also function as a ligand for insect ORs, potentially acting as an attractant, repellent, or modulator of other odorant responses.

Hypothesized Insect Olfactory Signaling Pathway for this compound

A hypothesized signaling cascade for this compound in an insect olfactory neuron.

Potential Neurotoxic Effects

Research on 1-octen-3-ol has demonstrated its potential to be neurotoxic by disrupting dopamine (B1211576) homeostasis.[6] Specifically, 1-octen-3-ol has been shown to inhibit the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), leading to a reduction in dopamine uptake and packaging into synaptic vesicles.[4] This disruption can lead to an accumulation of cytosolic dopamine, which can auto-oxidize and generate reactive oxygen species, inducing oxidative stress and contributing to dopaminergic neuron degeneration. The structural similarity of this compound suggests it could exert similar neurotoxic effects.

Hypothesized Mechanism of this compound-Induced Dopaminergic Neurotoxicity

A diagram illustrating the potential mechanism of this compound-induced neurotoxicity.

Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following detailed experimental protocols, adapted from studies on 1-octen-3-ol, are provided.

Two-Electrode Voltage Clamp (TEVC) for Insect Odorant Receptor Characterization

This protocol is designed to assess the interaction of this compound with specific insect odorant receptors expressed in Xenopus laevis oocytes.

Workflow for TEVC Experiment

A workflow diagram for the Two-Electrode Voltage Clamp (TEVC) experiment.

Methodology:

-

Oocyte Preparation: Stage V-VII oocytes are surgically removed from a female Xenopus laevis and treated with collagenase to remove the follicular layer.

-

cRNA Microinjection: Oocytes are injected with cRNA encoding the insect odorant receptor of interest and the obligatory co-receptor, Orco.

-

Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for protein expression.

-

TEVC Recording: An oocyte is placed in a recording chamber and continuously perfused with Ringer's solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential of -70 mV.

-

Odorant Stimulation: Solutions of this compound at various concentrations are perfused over the oocyte, and the resulting inward currents are recorded.

-

Data Analysis: The amplitude of the current response is measured and plotted against the concentration of this compound to generate a dose-response curve, from which the EC₅₀ can be calculated.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of dopamine by the dopamine transporter expressed in a cell line (e.g., HEK293).

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured to confluency in 96-well plates.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound for a defined period.

-

Dopamine Uptake: [³H]-dopamine is added to the wells to initiate uptake.

-

Termination and Lysis: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed.

-

Scintillation Counting: The amount of [³H]-dopamine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The inhibition of dopamine uptake by this compound is calculated relative to a vehicle control, and an IC₅₀ value is determined.

Vesicular Monoamine Transporter 2 (VMAT2) Assay

This assay assesses the effect of this compound on the packaging of dopamine into synaptic vesicles.

Methodology:

-

Vesicle Preparation: Synaptic vesicles are isolated from rat brain tissue (e.g., striatum) by differential centrifugation.

-

Uptake Reaction: The isolated vesicles are incubated with [³H]-dopamine in the presence of ATP to drive vesicular transport. Various concentrations of this compound are included in the incubation mixture.

-

Termination: The uptake reaction is terminated by rapid filtration through glass fiber filters to separate the vesicles from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters, representing the amount of [³H]-dopamine taken up by the vesicles, is measured by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound on VMAT2 function is determined by comparing the uptake in the presence of the compound to that of a control, and an IC₅₀ value is calculated.

Quantitative Bioactivity Data (Predictive)

As there is no published quantitative bioactivity data for this compound, the following table presents data for 1-octen-3-ol to provide a predictive framework for the potencies that might be expected for this compound.

| Assay | Target | Compound | Activity (IC₅₀/EC₅₀) | Organism/System | Reference |

| Dopamine Uptake Inhibition | Dopamine Transporter (DAT) | 1-Octen-3-ol | ~3-10 ppm (inhibition) | Human embryonic kidney (HEK) cells | [4] |

| Vesicular Dopamine Uptake | Vesicular Monoamine Transporter 2 (VMAT2) | 1-Octen-3-ol | Inhibition observed | Human embryonic kidney (HEK) cells | [4] |

| Odorant Receptor Activation | Olfactory Receptor (OR) | (R)-(-)-1-Octen-3-ol | Highly sensitive | Aedes aegypti | [7] |

Conclusion and Future Directions

This compound is a compound of significant interest due to its prevalence in nature and its widespread use in commercial products. While direct evidence of its biological activity is currently lacking, the data available for its structural analogue, 1-octen-3-ol, provides a strong foundation for hypothesizing its potential roles as a semiochemical and a neuroactive agent. The experimental protocols and conceptual frameworks presented in this guide are intended to catalyze future research into the biological functions of this compound.

Future research should focus on:

-

Screening this compound against a panel of insect odorant receptors from various species to determine its spectrum of activity as a semiochemical.

-

Investigating the effects of this compound on mammalian dopamine transporters and vesicular monoamine transporters to assess its potential for neurotoxicity.

-

Conducting in vivo studies in model organisms to elucidate the physiological and behavioral consequences of exposure to this compound.

By systematically exploring these avenues of research, a comprehensive understanding of the biological activity and function of this compound can be achieved, with potential implications for pest management, toxicology, and drug development.

References

- 1. Two odorant receptors regulate 1-octen-3-ol induced oviposition behavior in the oriental fruit fly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. idosi.org [idosi.org]

- 7. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of 1-Hepten-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Hepten-3-ol (CAS RN: 4938-52-7), a volatile organic compound with applications in the flavor and fragrance industry. This document summarizes available quantitative data, outlines detailed experimental protocols for the determination of key thermodynamic properties, and presents a logical workflow for these experimental procedures. The information is intended to support research, development, and quality control activities where the thermodynamic behavior of this compound is of interest.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are crucial for understanding its behavior in various systems. While experimentally determined data for some properties are limited, a combination of experimental and calculated values provides a foundational understanding.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 153-156 °C (at 760 mmHg) | [3] |

| Vapor Pressure | 1.16 mmHg at 25 °C | [4] |

| Flash Point | 53.8 °C (closed cup) | [2] |

| Specific Gravity | 0.836 g/mL at 20 °C | [3] |

| Refractive Index | 1.433 at 20 °C | [3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Method | Source |

| Enthalpy of Vaporization (ΔvapH°) | 45.57 kJ/mol | - | [4] |

| Standard Enthalpy of Formation (ΔfH°gas) | -219.89 kJ/mol | Joback Method (Calculated) | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -43.36 kJ/mol | Joback Method (Calculated) | [5] |

| Ideal Gas Heat Capacity (Cp,gas) | - | - | [5] |

| Enthalpy of Fusion (ΔfusH°) | 13.17 kJ/mol | Joback Method (Calculated) | [5] |

It is important to note that the Standard Enthalpy of Formation and Standard Gibbs Free Energy of Formation are calculated values and should be used with this consideration.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of thermodynamic properties. The following sections describe generalized protocols applicable to volatile organic compounds like this compound.

Determination of Enthalpy of Combustion by Calorimetry

The enthalpy of combustion can be experimentally determined using a bomb calorimeter. This value can then be used to calculate the enthalpy of formation.

Materials:

-

Oxygen bomb calorimeter

-

Benzoic acid (standard for calibration)

-

This compound (high purity)

-

Crucible

-

Fuse wire

-

Oxygen cylinder with regulator

-

Digital thermometer with high precision

-

Stirrer

-

Deionized water

Procedure:

-

Calibration of the Calorimeter:

-

A known mass of benzoic acid is combusted in the bomb calorimeter to determine the heat capacity of the calorimeter system.

-

The bomb is charged with oxygen to a pressure of approximately 30 atm.

-

The temperature change of the water in the calorimeter is recorded to calculate the heat capacity.

-

-

Combustion of this compound:

-

A known mass of this compound is placed in the crucible.

-

The fuse wire is connected to the electrodes and positioned to be in contact with the sample.

-

The bomb is sealed, purged with oxygen, and then filled to the same pressure as in the calibration step.

-

The bomb is placed in the calorimeter containing a known mass of water.

-

The initial temperature is recorded.

-

The sample is ignited, and the temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

-

Data Analysis:

-

The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

The heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the corrected temperature rise.

-

The enthalpy of combustion is then calculated on a molar basis.[6][7][8][9]

-

Determination of Vapor Pressure by the Boiling-Point Method

The vapor pressure of a volatile liquid can be determined by measuring its boiling point at different applied pressures.[10]

Materials:

-

A system for precise pressure control (e.g., a vacuum pump with a pressure transducer)

-

A boiling flask containing this compound

-

A condenser

-

A high-precision temperature sensor

-

A heating mantle

Procedure:

-

The this compound sample is placed in the boiling flask.

-

The system is evacuated to a specific pressure below atmospheric pressure.

-

The sample is heated until it boils, and the temperature of the vapor is recorded. This temperature is the boiling point at the set pressure.

-

The pressure is then incrementally increased, and the corresponding boiling point is measured at each pressure point.

-

This process is repeated over a range of pressures.

-

The Clausius-Clapeyron equation can then be used to relate the vapor pressure and temperature data to determine the enthalpy of vaporization.[10]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of formation of this compound, starting from the determination of the enthalpy of combustion.

Caption: Workflow for determining the enthalpy of formation.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, 4938-52-7 [thegoodscentscompany.com]

- 3. This compound CAS#: 4938-52-7 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (CAS 4938-52-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 8. practical-science.com [practical-science.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

Methodological & Application

Enantioselective Synthesis of 1-Hepten-3-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-Hepten-3-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries. The methods covered include asymmetric reduction of a prochiral ketone, asymmetric allylation of an aldehyde, and kinetic resolution of a racemic alcohol.

Introduction

Chiral alcohols are critical intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds. This compound, with its stereogenic center at the C-3 position, is a versatile synthon. The ability to selectively produce either the (R)- or (S)-enantiomer is of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs). This document outlines and compares several robust methods to achieve high enantiopurity of this compound.

Methods Overview

Three principal strategies for the enantioselective synthesis of this compound are presented:

-

Asymmetric Reduction of 1-Hepten-3-one (B149102): This approach involves the stereoselective reduction of the prochiral α,β-unsaturated ketone, 1-hepten-3-one, to the corresponding chiral allylic alcohol. Key methodologies include the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using alcohol dehydrogenases (ADHs).

-

Asymmetric Allylation of Pentanal: This method constructs the chiral center through the enantioselective addition of an allyl group to pentanal. Brown's asymmetric allylation using chiral allylborane reagents is a prominent example.

-

Kinetic Resolution of Racemic this compound: This technique separates the enantiomers of a pre-existing racemic mixture of this compound by the selective reaction of one enantiomer, typically through enzyme-catalyzed acylation.

Method 1: Asymmetric Reduction of 1-Hepten-3-one

The asymmetric reduction of 1-hepten-3-one is a highly effective strategy for producing enantiomerically enriched this compound.

Diagram of Synthetic Pathway

Caption: General scheme for the asymmetric reduction of 1-hepten-3-one.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.[1][2] The reaction is typically fast and proceeds with high enantioselectivity.

Experimental Protocol:

-

Catalyst Preparation (in situ): To a stirred solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 M solution in THF, 1.0 eq.) dropwise at 0 °C.

-

Stir the mixture for 15 minutes at 0 °C.

-

Reduction: Cool the catalyst solution to -78 °C.

-

Add a solution of 1-hepten-3-one (1.0 eq.) in anhydrous THF dropwise to the catalyst solution over 30 minutes.

-

Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol (B129727) at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 1 M hydrochloric acid and extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired enantiomer of this compound.

Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Biocatalytic reduction offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones with excellent enantioselectivity.[1]

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

-

Add D-glucose (for cofactor regeneration), NADP⁺, and glucose dehydrogenase (GDH).

-

Add the alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH).

-

Add 1-hepten-3-one (substrate) to the reaction mixture. A co-solvent such as DMSO may be used to improve substrate solubility.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion by GC or HPLC.

-

Work-up: After completion, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the product by flash column chromatography.

Quantitative Data for Asymmetric Reduction

| Method | Catalyst/Enzyme | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Ref. |

| CBS Reduction | (R)-Me-CBS | BH₃·SMe₂ | THF | -40 to -20 | 1-3 | ~85-95 | >95 (for S-enantiomer) | |

| Noyori Hydrogenation | RuCl₂[(S)-BINAP] | H₂ | Methanol | 25 | 12-24 | >90 | >98 (for R-enantiomer) | |

| Biocatalytic Reduction | L. kefir ADH | Isopropanol | Buffer/Co-solvent | 30 | 24-48 | ~70-90 | >99 (for R-enantiomer) | [1] |

Method 2: Asymmetric Allylation of Pentanal

This method involves the addition of an allyl nucleophile to pentanal, creating the C-C bond and the chiral center simultaneously. Brown's asymmetric allylation is a classic and effective method.

Diagram of Synthetic Pathway

Caption: General scheme for the asymmetric allylation of pentanal.

Experimental Protocol (Brown's Asymmetric Allylation):

-

Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl™) in anhydrous diethyl ether.

-

Cool the solution to -78 °C.

-

Add allylmagnesium bromide (1.0 M solution in diethyl ether) dropwise.

-

Stir the mixture at -78 °C for 30 minutes and then at 0 °C for 1 hour.

-

Allylation: Cool the reagent solution to -78 °C.

-

Add pentanal dropwise to the chiral allylborane reagent.

-

Stir the reaction mixture at -78 °C for 1-3 hours.

-

Work-up: Quench the reaction by adding a mixture of aqueous sodium hydroxide (B78521) (3 M) and hydrogen peroxide (30%).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify by flash chromatography to yield the desired enantiomer of this compound.

Quantitative Data for Asymmetric Allylation

| Method | Chiral Reagent | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| Brown's Allylation | (+)-B-allyldiisopinocampheylborane | Pentanal | Diethyl Ether | -78 | 1-3 | 80-90 | >95 (for S-enantiomer) |

Method 3: Kinetic Resolution of Racemic this compound

Kinetic resolution is an effective method for separating enantiomers from a racemic mixture. Lipase-catalyzed acylation is a common and efficient approach.

Diagram of Synthetic Pathway

References

- 1. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Hepten-3-OL in Fragrance Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Hepten-3-OL

This compound is a volatile organic compound and a secondary alcohol used as a fragrance and flavoring ingredient.[1] It is found naturally in various plants and fruits, including bananas, bell peppers, and patchouli oil.[1] Its distinct aroma profile makes it a versatile ingredient in perfumery, contributing fresh, green, and sometimes fruity or earthy notes. This document provides detailed application notes and experimental protocols for the effective and safe use of this compound in fragrance formulations.

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of this compound is presented in Table 1. This data is crucial for formulation development, ensuring compatibility with other ingredients and predicting its behavior in various matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Hept-1-en-3-ol, Butyl vinyl carbinol | [2] |

| CAS Number | 4938-52-7 | [1][2] |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor Profile | Green, oily, metallic, earthy, fruity, mushroom-like. At high concentrations, the aroma is strongly green, while at lower dilutions, it presents a fattier, buttery scent. | [3] |

| Boiling Point | 153-156 °C | [2] |

| Flash Point | 54 °C (129.2 °F) | |

| Density | 0.831-0.835 g/mL at 20 °C | [1] |

| Refractive Index | 1.430-1.437 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in hexane, diethyl ether, and ethanol. | [1][2] |

| LogP (o/w) | 2.010 (estimated) | [3] |

| Vapor Pressure | 1.16 mmHg at 25 °C | |

| Substantivity | Less than 1 hour at 1.00% in propylene (B89431) glycol | [3] |

Fragrance Applications and Recommended Usage Levels

This compound is valued for its ability to impart a natural, green lift to fragrance compositions. It is particularly effective in creating fresh, leafy, and ozonic accords. Its earthy and mushroom-like facets can add complexity and realism to chypre, fougère, and floral fragrances.

Due to its high odor strength, it is recommended to be evaluated in a 1.00% solution or less.[3] For fragrance concentrates, the recommended usage level is up to 0.1000%.[3]

Safety and Toxicological Summary

This compound has been evaluated for safety by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

-

FEMA GRAS™ Status : this compound is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring ingredient.[4][5] The FEMA Expert Panel concluded that it does not pose a safety concern at current levels of intake.[5]

-

JECFA Evaluation : JECFA has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

While generally considered safe for its intended use, as a flammable liquid, appropriate precautions should be taken during handling and storage.[1] It is also important to assess its potential for skin sensitization in finished formulations.

Experimental Protocols

The following section details experimental protocols for evaluating the performance and safety of this compound in fragrance formulations.

Stability Testing in a Cosmetic Base (Lotion)

This protocol outlines a method for assessing the stability of a fragrance containing this compound in a lotion base under accelerated conditions.

Objective : To evaluate the physical and chemical stability of a fragranced lotion over time at elevated temperatures.

Materials :

-

Test fragrance oil containing this compound

-

Unfragranced lotion base

-

Control fragrance oil (without this compound, if applicable)

-

Glass jars with airtight lids

-

Stability ovens/chambers capable of maintaining 40°C ± 2°C and 45°C ± 2°C[6]

-

Refrigerator (for freeze-thaw cycling)

-

pH meter, viscometer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure :

-

Sample Preparation :

-

Prepare a batch of the lotion base.

-

Incorporate the test fragrance oil containing this compound into the lotion base at the desired concentration (e.g., 0.5%). Homogenize thoroughly.

-

Prepare a control sample of the unfragranced lotion base.

-

Fill the prepared lotions into glass jars, leaving minimal headspace, and seal tightly.

-

-

Storage Conditions :

-

Evaluation Schedule :

-

Evaluate the samples at initial (time 0), 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

-

-

Parameters to Evaluate :

-

Physical Characteristics :

-

Appearance : Observe for any changes in color, clarity, or phase separation.

-

Odor : Evaluate the fragrance profile for any changes from the initial assessment.

-

pH : Measure the pH of the lotion.

-

Viscosity : Measure the viscosity of the lotion.

-

-

Chemical Stability :

-

Quantification of this compound : Use a validated headspace GC-MS method to quantify the concentration of this compound at each time point to assess its degradation.

-

-

Data Presentation : Summarize the results in a table, comparing the different storage conditions and time points.

References

- 1. This compound | C7H14O | CID 21057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Food safety and quality: details [fao.org]

- 3. This compound, 4938-52-7 [thegoodscentscompany.com]

- 4. femaflavor.org [femaflavor.org]

- 5. The FEMA GRAS assessment of alpha,beta-unsaturated aldehydes and related substances used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]

Application Notes and Protocols for the Gas Chromatographic Analysis of 1-Hepten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of the volatile organic compound 1-Hepten-3-ol using gas chromatography (GC). This compound is a secondary alcohol and a recognized flavoring agent found in various natural products, including fruits, vegetables, and essential oils.[1] Accurate and robust analytical methods are crucial for its quantification in quality control, flavor and fragrance research, and food science.

Introduction to this compound Analysis by GC

Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The choice of GC column, detector, and sample preparation method is critical for achieving accurate and reproducible results. This document outlines two primary GC methods: a direct injection method using a Flame Ionization Detector (FID) for quantitative analysis and a headspace solid-phase microextraction (HS-SPME) method coupled with a Mass Spectrometer (MS) for trace-level detection and identification.

Quantitative Analysis of Alkenols by GC-FID

Table 1: Quantitative Recovery Data for a Representative Alkenol (1-Octen-3-ol) by GC-FID and GC-MS[2]

| Analyte | Spiked Concentration (ppm) | Reported FID Amount (ppm) | Recovery (FID) | Reported MSD Amount (ppm) | Recovery (MSD) |

| 1-Octen-3-ol | 10 | 9.78 | 97.8% | 9.87 | 98.7% |

| 50 | 48.65 | 97.3% | 48.11 | 96.2% | |

| 100 | 95.07 | 95.1% | 95.49 | 95.5% |

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Liquid Samples by GC-FID

This protocol is adapted from a validated method for similar volatile flavor compounds and is suitable for quantifying this compound in matrices such as alcoholic beverages or liquid flavor formulations.[2]

1. Sample Preparation:

-